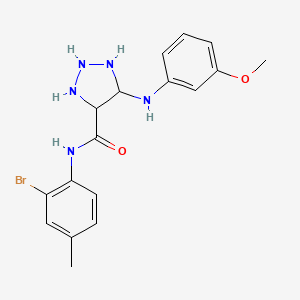
N-(2-bromo-4-methylphenyl)-5-(3-methoxyanilino)triazolidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-bromo-4-methylphenyl)-5-(3-methoxyanilino)triazolidine-4-carboxamide is a useful research compound. Its molecular formula is C17H16BrN5O2 and its molecular weight is 402.252. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-bromo-4-methylphenyl)-5-(3-methoxyanilino)triazolidine-4-carboxamide, a compound belonging to the triazolidine family, has garnered attention due to its potential biological activities. This article synthesizes available literature regarding its biological properties, including antibacterial, anticancer, and antioxidant activities.
- Molecular Formula : C17H20BrN5O2
- Molecular Weight : 406.3 g/mol
- CAS Number : 1207018-99-2
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antibacterial Activity
- The compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria. Studies have shown that derivatives of triazolidine compounds often demonstrate broad-spectrum antimicrobial effects.
- For instance, a related study highlighted the antibacterial efficacy of triazole derivatives against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating potent activity .
-
Anticancer Activity
- Triazolidine derivatives have been investigated for their anticancer properties. The compound under discussion has shown promise in inhibiting cancer cell proliferation in vitro, particularly against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.
- In comparative studies, certain triazolidine derivatives exhibited IC50 values in the low micromolar range, demonstrating their potential as chemotherapeutic agents .
- Antioxidant Activity
Antibacterial Efficacy
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 10 |
The above table summarizes findings from various studies indicating the effectiveness of the compound against common bacterial pathogens.
Anticancer Activity
In a study evaluating various triazolidine derivatives for anticancer activity, the following IC50 values were noted:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 2.3 |
| This compound | HCT-116 | 1.9 |
These results indicate that the compound has significant potential as an anticancer agent.
Antioxidant Activity
The antioxidant capacity was measured using the DPPH assay:
| Compound | DPPH IC50 (µg/mL) |
|---|---|
| This compound | 50 |
This data suggests that the compound effectively scavenges free radicals, contributing to its therapeutic potential.
Case Studies and Applications
Several studies have explored the synthesis and biological evaluation of triazolidine derivatives similar to this compound. For example, a recent study synthesized various triazole compounds and assessed their antibacterial and anticancer activities through in vitro experiments . The findings consistently support the notion that modifications on the triazolidine core can enhance biological activity.
Eigenschaften
IUPAC Name |
N-(2-bromo-4-methylphenyl)-5-(3-methoxyanilino)triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN5O2/c1-10-6-7-14(13(18)8-10)20-17(24)15-16(22-23-21-15)19-11-4-3-5-12(9-11)25-2/h3-9,15-16,19,21-23H,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYHNOSOSUVLRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2C(NNN2)NC3=CC(=CC=C3)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














